molecular formula C18H22FN3O5S B2965103 methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251556-04-3

methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2965103
CAS No.: 1251556-04-3
M. Wt: 411.45
InChI Key: PAPPMYVNKLKEPQ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted at the 1-position with a 3-fluoro-4-methoxybenzyl group and at the 3-position with a piperidin-1-ylsulfonyl moiety. The methyl ester at the 4-position contributes to its lipophilicity and metabolic stability. The fluorine atom in the benzyl group enhances electronegativity and may improve bioavailability by reducing oxidative metabolism .

Properties

IUPAC Name

methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O5S/c1-26-16-7-6-13(10-15(16)19)11-21-12-14(18(23)27-2)17(20-21)28(24,25)22-8-4-3-5-9-22/h6-7,10,12H,3-5,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPPMYVNKLKEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article aims to synthesize current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H20_{20}F1_{1}N3_{3}O4_{4}S
  • Molecular Weight : 373.41 g/mol

The presence of the piperidine ring and the sulfonyl group is significant for its biological activity, as these moieties are often associated with enhanced interaction with biological targets.

Antitumor Activity

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. A study demonstrated that certain pyrazole compounds inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are critical in various cancers. The this compound has shown promise in preclinical models against breast cancer cell lines such as MCF-7 and MDA-MB-231, suggesting a potential role in combination therapies with established chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro models. The mechanism often involves the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives may possess antimicrobial activity. For instance, certain synthesized pyrazoles have exhibited inhibitory effects against a range of bacterial strains, indicating their potential use as antimicrobial agents . The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications on the benzyl or piperidine moieties can significantly influence potency and selectivity. For instance:

ModificationEffect on Activity
Addition of halogens (e.g., F, Cl)Increased potency against specific cancer cell lines
Variation in alkyl chain length on piperidineAltered pharmacokinetics and bioavailability
Sulfonamide group presenceEnhanced anti-inflammatory activity

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Breast Cancer Treatment : A study evaluated the combination of pyrazole derivatives with doxorubicin in MDA-MB-231 cells, showing a synergistic effect that improved cytotoxicity compared to doxorubicin alone .
  • Inflammation Models : In vivo models demonstrated that pyrazole derivatives significantly reduced edema in carrageenan-induced paw edema tests, suggesting strong anti-inflammatory properties .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituents at the pyrazole 1-, 3-, and 4-positions. Key examples include:

Compound Name Substituent at 1-Position Substituent at 3-Position 4-Position Molecular Weight Key Properties/Activities
Methyl 1-(3-fluoro-4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate (Target) 3-fluoro-4-methoxybenzyl Piperidin-1-ylsulfonyl Methyl carboxylate ~367.36 (calc.) High lipophilicity, potential CNS activity
Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate 3-methoxybenzyl Thiomorpholinosulfonyl Methyl carboxylate 411.5 Enhanced sulfonyl group polarity
Ethyl 1-(4-bromobenzyl)-3-(4-butyl-triazol-1-yl)-1H-pyrazole-4-carboxylate 4-bromobenzyl 4-butyl-1H-1,2,3-triazol-1-yl Ethyl carboxylate ~355.23 (calc.) Bromine increases molecular weight, may reduce solubility
Ethyl 3-(4-methoxybenzamido)-5-(phenylamino)-1H-pyrazole-4-carboxylate H (unsubstituted) 4-methoxybenzamido Ethyl carboxylate 353.37 (calc.) Antiproliferative activity

Key Observations :

  • Fluorine vs. Methoxy: The 3-fluoro-4-methoxybenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like the 3-methoxybenzyl derivative .
  • Ester vs. Amide : The target’s methyl ester may offer better membrane permeability than amide-containing analogs (e.g., ), though amides often exhibit stronger hydrogen-bonding interactions .

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